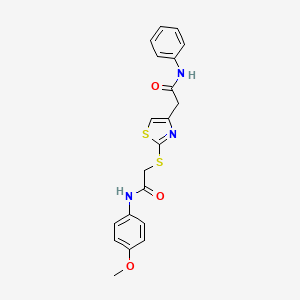

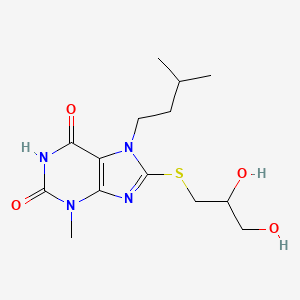

![molecular formula C8H12Cl2N4 B2733612 {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 1909306-24-6](/img/structure/B2733612.png)

{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride, also known as MTDP, is a chemical compound that has shown potential in scientific research applications.

科学的研究の応用

Optimization of Pharmacokinetic Properties

Research led by Letavic et al. (2017) focused on synthesizing and characterizing novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines. These compounds are potent and selective brain penetrant P2X7 antagonists. The study aimed to optimize the pharmacokinetic properties of these compounds for potential clinical development (Letavic et al., 2017).

Synthesis of Nitrogen Bridge‐head Triazolopyridines

Abdel-Megid et al. (2013) explored the synthesis of new triazolo[1,5-a]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines. These compounds incorporate the 6-methylchromone moiety and demonstrate the versatility of triazolopyridines in synthesizing diverse heterocyclic structures (Abdel-Megid et al., 2013).

Discovery of TGF-β Type I Receptor Kinase Inhibitor

Jin et al. (2014) reported the synthesis of a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles. These compounds are designed to inhibit TGF-β type I receptor kinase, potentially useful as cancer immunotherapeutic or antifibrotic agents. This study highlights the therapeutic potential of triazolopyridine derivatives in cancer treatment (Jin et al., 2014).

Synthesis and Crystal Structure Characterization

Sallam et al. (2021) focused on the synthesis, crystal structure characterization, and DFT calculations of triazole pyridazine derivatives. These compounds showed considerable anti-tumor and anti-inflammatory activity, highlighting their pharmaceutical significance (Sallam et al., 2021).

Biological Studies of Triazolothiadiazines

Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing 6-chloropyridin-3-yl methyl moiety. These compounds were screened for their antibacterial and insecticidal activities, indicating their potential in pest control and antimicrobial applications (Holla et al., 2006).

Efficient Synthesis using Microwave Irradiation

Yang et al. (2015) developed a method for synthesizing 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines using microwave irradiation. This study demonstrated the efficiency of modern synthetic techniques in producing triazolopyridine derivatives, which exhibited antifungal activity (Yang et al., 2015).

特性

IUPAC Name |

(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c1-6-2-3-7-10-11-8(4-9)12(7)5-6;;/h2-3,5H,4,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKQLVFLJIHHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NN=C2CN)C=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

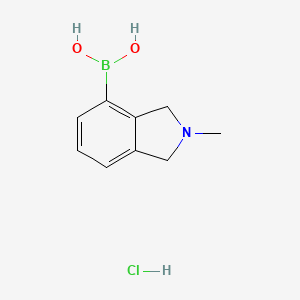

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)

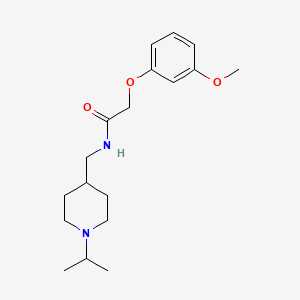

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)

![N-(3-methylisothiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2733535.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2733541.png)

![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)

![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)